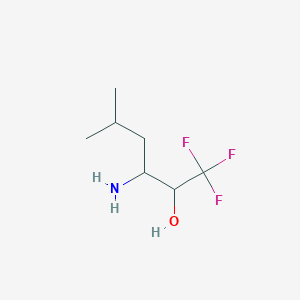

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol

Beschreibung

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (CAS: 326010-95-1) is a fluorinated amino alcohol with the molecular formula C₇H₁₄F₃NO and a molecular weight of 185.19 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 1-position, a secondary alcohol at the 2-position, and an amino (-NH₂) group at the 3-position, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

IUPAC Name |

3-amino-1,1,1-trifluoro-5-methylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSHMIPUSYLNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-Amino-1,1,1-trifluoropropane.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Reaction Steps: The process may include steps like nucleophilic substitution, reduction, and hydrolysis to introduce the amino and hydroxyl groups at the desired positions on the hexane backbone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Reduction: Formation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula: C7H14F3NO

- Molecular Weight: 185.19 g/mol

- Functional Groups:

- Amino group (-NH2)

- Hydroxyl group (-OH)

- Trifluoromethyl group (-CF3)

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased biological activity compared to non-fluorinated analogs .

Medicinal Chemistry

This compound is being explored as a building block for pharmaceutical agents. Its unique properties may facilitate the development of new drugs with enhanced efficacy and reduced side effects. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles due to their altered interactions with biological targets .

Case Studies:

- Fluorinated Peptidomimetics: The compound has been investigated for its role in synthesizing trifluoromethylated peptidomimetics, which are important in developing new therapeutic agents .

- Synthesis of β-amino Alcohols: Methods have been developed for synthesizing β-amino-α-trifluoromethyl alcohols using this compound as a precursor. These compounds show potential as organocatalysts and in drug design .

Organic Synthesis

The compound serves as a reagent in various organic synthesis reactions. Its ability to participate in stereocontrolled reactions makes it valuable for creating complex molecular architectures.

Synthetic Applications:

- Diastereoselective Reactions: It has been utilized in diastereoselective synthesis protocols for producing β-amino alcohols from homochiral α-dibenzylamino aldehydes .

- Trifluoromethylation Reactions: The compound can be employed in reactions that introduce trifluoromethyl groups into organic molecules, enhancing their biological properties .

Materials Science

In materials science, the unique properties of fluorinated compounds like this compound are being explored for their potential use in developing advanced materials with specific functionalities.

Potential Uses:

Wirkmechanismus

The mechanism of action of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Vergleich Mit ähnlichen Verbindungen

(a) 3-Amino-1,2,4-Triazole

- Structural Differences : Lacks the trifluoromethyl and alcohol groups but includes a triazole ring, which enhances metal-binding capacity .

- Applications: Used in pesticide formulations (e.g., as a herbicide synergist) and coordination chemistry. However, its carcinogenicity limits industrial use .

- Synthesis : Prepared via condensation reactions, differing from the hydrogenation route of the target compound .

(b) (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol

(c) Triflusulfuron Methyl Ester

- Applications : Targets acetolactate synthase (ALS) in weeds, demonstrating the agrochemical utility of -CF₃ groups .

Biologische Aktivität

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (CAS 326010-95-1) is a fluorinated amino alcohol with significant potential in medicinal chemistry and organic synthesis. This compound features a trifluoromethyl group, which enhances its biological activity and reactivity. The following sections detail its biological properties, synthesis methods, and relevant research findings.

Molecular Formula: C7H14F3N

Molecular Weight: 185.19 g/mol

The presence of both an amino group and a hydroxyl group in this compound makes it a bifunctional molecule, allowing it to participate in various chemical reactions typical of amino alcohols. The trifluoromethyl moiety significantly influences its electrophilicity and steric properties, enhancing its reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent. Its structural features contribute to its ability to interact with microbial membranes, potentially disrupting their integrity.

- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may also possess these activities due to its ability to modulate inflammatory pathways.

Synthesis Methods

Several methods for synthesizing this compound have been documented:

- Hydrogenation Reactions: Utilizing Raney-Ni under high-pressure conditions can yield the desired amino alcohol with good efficiency.

- Ring Opening of Trifluoromethyloxiranes: This method involves the reaction of trifluoromethyloxiranes with primary or secondary amines to produce amino alcohols .

- Electrophilic Substitution Reactions: The trifluoromethyl group enhances the compound's reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effectiveness of various fluorinated compounds highlighted that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature imparted by the trifluoromethyl group .

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory potential of similar amino alcohols was assessed through in vitro assays measuring cytokine release. Results indicated that compounds with a trifluoromethyl group could reduce pro-inflammatory cytokines significantly compared to controls .

Q & A

Q. What in silico approaches prioritize derivatives for antibacterial screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.